molecular formula C16H20ClNO2S B2810802 (E)-3-(2-chlorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide CAS No. 2035018-38-1

(E)-3-(2-chlorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide

Cat. No.: B2810802
CAS No.: 2035018-38-1
M. Wt: 325.85
InChI Key: JXMQKAIMGPLTIM-AATRIKPKSA-N
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Description

(E)-3-(2-Chlorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide is a synthetic acrylamide derivative characterized by an (E)-configured α,β-unsaturated carbonyl system. The compound features a 2-chlorophenyl substituent at the α-position and a tetrahydro-2H-pyran-4-yl thioether moiety at the β-amine terminus. Its synthesis typically involves Michael addition or thiol-ene coupling strategies, leveraging the reactivity of acrylamide intermediates with sulfur-containing nucleophiles .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2S/c17-15-4-2-1-3-13(15)5-6-16(19)18-9-12-21-14-7-10-20-11-8-14/h1-6,14H,7-12H2,(H,18,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMQKAIMGPLTIM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1SCCNC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide is a synthetic compound characterized by its unique structural features, including a chlorophenyl group and a tetrahydropyran moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research.

  • Molecular Formula : C16H20ClNO2S
  • Molecular Weight : 325.9 g/mol
  • CAS Number : 2035018-38-1

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Interaction : It may bind to various receptors, modulating cellular signaling pathways.
  • Signal Transduction Modulation : The compound could influence intracellular signaling cascades, affecting cell proliferation and survival.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies on thieno[2,3-c]pyrazole derivatives have shown their effectiveness in reducing inflammation markers in various models, suggesting a potential for similar activity in this compound .

Antimicrobial Activity

Compounds with similar structures have been evaluated for antimicrobial activity. For instance, thieno[2,3-c]pyrazole derivatives exhibited notable antibacterial effects against various pathogens . The presence of the tetrahydropyran ring may enhance the lipophilicity of the compound, potentially improving its membrane permeability and antimicrobial efficacy.

Study on Thieno[2,3-c]pyrazole Compounds

A study assessed the antioxidant properties of thieno[2,3-c]pyrazole compounds against 4-nonylphenol toxicity in fish erythrocytes. The results indicated that these compounds significantly reduced erythrocyte malformations compared to control groups, highlighting their protective effects against oxidative stress .

Cytotoxicity Evaluation

In another study focusing on thieno[2,3-d]pyrimidine derivatives, several compounds were synthesized and tested for cytotoxicity against cancer cell lines. The most potent inhibitors demonstrated IC50 values ranging from 27.6 μM to 43 μM against MDA-MB-231 cells, indicating the potential for developing new anticancer agents based on these structures .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundChlorophenyl + TetrahydropyranPotential anti-inflammatory and anticancer
Thieno[2,3-c]pyrazole DerivativesPyrazole ring + Various substitutionsAntioxidant and antimicrobial
Thieno[2,3-d]pyrimidine DerivativesPyrimindine structure + SubstituentsAnticancer with significant cytotoxicity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive and polymeric acrylamide/thioether derivatives. Below is a comparative analysis based on substituent effects, bioactivity, and synthetic routes:

Compound Key Substituents Bioactivity/Application Molecular Weight References
(E)-3-(2-Chlorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide 2-Chlorophenyl, tetrahydro-2H-pyran-4-yl thioethyl Potential kinase inhibition; photopolymerization applications (inferred) ~352.9 g/mol
3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (11h) 2-Chloropyridinyl, 3,4-dimethoxyphenethyl Anticancer (tubulin polymerization inhibition) 451.2 g/mol
(Z)-2-[(E)-3-(4-Chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide 4-Chlorophenyl, hydroxy-methoxyphenyl, propylamine Antiproliferative (cell line screening) ~415.9 g/mol
(E)-N-(2-(1H-Indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b) 2-Chlorophenyl, indole-ethyl Anti-butyrylcholinesterase (BChE IC₅₀ = 1.95 μM) ~340.8 g/mol
2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]benzamide Oxadiazole-methylthio, 4-nitrophenylaminoethyl Antiviral, anticancer (kinase modulation) ~443.9 g/mol
LCA (Bio-based acrylamide-thioether monomer) Allyloxy-phenyl, cysteamine-derived thioether Photopolymerizable monomer (bio-based materials) ~600–700 g/mol

Key Insights:

Substituent-Driven Bioactivity: The 2-chlorophenyl group, present in the target compound and 5b , enhances electrophilicity and membrane permeability, contributing to cholinesterase inhibition.

Thioether Functionality :

  • Thioether linkages (e.g., in LCA and oxadiazole derivatives ) improve thermal stability and radical scavenging capacity, critical for photopolymerization and oxidative stress-targeted therapies.

Synthetic Flexibility: The compound’s synthesis aligns with strategies for bio-based monomers (e.g., LCA ), where thiol-ene reactions enable precise functionalization. This contrasts with more complex routes for oxadiazole-thioethers , which require multistep heterocycle formation.

Its tetrahydro-2H-pyran group may confer better CNS penetration than 11h’s polar pyridinyl substituent.

Material Science Potential: Unlike LCA , which is designed for photopolymerization, the target compound’s aromatic-thioether hybrid structure could enable dual functionality (e.g., drug delivery via polymeric carriers).

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